![molecular formula C19H21ClN6O3 B2746653 1-(7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 488122-39-0](/img/structure/B2746653.png)
1-(7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features, including a piperidine ring, a purine ring, and a carboxamide group . These features suggest that it could potentially exhibit a wide range of chemical and biological properties.
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a purine ring, which is a two-ringed structure containing four nitrogen atoms and six carbon atoms . The presence of these rings and the various functional groups attached to them would likely have a significant impact on the molecule’s overall shape and properties.Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures can undergo a variety of chemical reactions, depending on the specific functional groups present and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as the size and shape of the molecule, the types and locations of its functional groups, and its overall charge distribution can all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Anticancer Properties
Piperidine derivatives have demonstrated potential as anticancer agents. They interfere with cancer cell growth, inhibit specific enzymes, and induce apoptosis (programmed cell death). Oprea1_101897 may be explored for its antitumor effects, either alone or in combination with other therapies .
Antiviral Activity
The piperidine nucleus has been investigated for its antiviral properties. Compounds containing this structure may inhibit viral replication or entry into host cells. Oprea1_101897 could be evaluated for its effectiveness against specific viruses, such as influenza or HIV .
Antimalarial Applications
Malaria remains a global health challenge. Piperidine derivatives have been studied as potential antimalarial agents. Oprea1_101897 might contribute to the development of novel antimalarial drugs by targeting the parasite responsible for this disease .
Antimicrobial Effects
Piperidine-based compounds exhibit antimicrobial activity against bacteria, fungi, and other pathogens. Oprea1_101897 could be investigated for its ability to combat infections, especially those resistant to existing antibiotics .
Analgesic Properties
Piperidine derivatives have analgesic (pain-relieving) effects. Oprea1_101897 might be explored as a potential pain management agent, either directly or by modifying its structure to enhance analgesia .
Anti-Inflammatory Potential
Inflammation plays a role in various diseases. Piperidine-containing compounds have shown anti-inflammatory effects. Oprea1_101897 could be studied for its ability to reduce inflammation and mitigate associated conditions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-24-16-14(17(28)23-19(24)29)26(10-12-4-2-3-5-13(12)20)18(22-16)25-8-6-11(7-9-25)15(21)27/h2-5,11H,6-10H2,1H3,(H2,21,27)(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTCDDKENQUXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide |
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